Product packaging for 3-[3-(3-Azetidinyl)phenyl]pyridine(Cat. No.:)

3-[3-(3-Azetidinyl)phenyl]pyridine

Cat. No.: B13719711
M. Wt: 210.27 g/mol
InChI Key: CVCLBFNQGWZOGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-[3-(3-Azetidinyl)phenyl]pyridine is a synthetic organic compound featuring a pyridine ring linked to an azetidine group via a phenyl spacer. This structure combines two nitrogen-containing heterocycles known to be privileged scaffolds in medicinal chemistry. The pyridine ring is a ubiquitous motif in FDA-approved pharmaceuticals, found in agents treating conditions from cancer and arthritis to infectious diseases, and is valued for its ability to improve a molecule's physicochemical properties, metabolic stability, and cellular permeability . The azetidine, a four-membered nitrogen heterocycle, is increasingly explored in drug design for its conformational constraints and potential to enhance potency and selectivity. Although the specific biological profile of this compound is not fully detailed in the public domain, compounds with this specific architecture are of significant interest in pharmaceutical research for developing new therapeutic agents. Researchers are investigating similar bifunctional heterocyclic systems for a range of biological activities, including potential antimicrobial and antiviral applications . The molecular framework is particularly relevant for targeting various enzymes and receptors, making it a valuable building block in constructing libraries for high-throughput screening and hit-to-lead optimization campaigns in drug discovery. This product is provided for research and development purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2 B13719711 3-[3-(3-Azetidinyl)phenyl]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

3-[3-(azetidin-3-yl)phenyl]pyridine

InChI

InChI=1S/C14H14N2/c1-3-11(13-5-2-6-15-8-13)7-12(4-1)14-9-16-10-14/h1-8,14,16H,9-10H2

InChI Key

CVCLBFNQGWZOGM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=CC(=C2)C3=CN=CC=C3

Origin of Product

United States

Synthetic Methodologies for 3 3 3 Azetidinyl Phenyl Pyridine and Its Derivatives

Classical Approaches to Azetidine (B1206935) Ring Formation within the 3-[3-(3-Azetidinyl)phenyl]pyridine Core

The formation of the four-membered azetidine ring is a cornerstone of the synthesis. rsc.orgrsc.org Classical methods for constructing this strained heterocycle typically rely on intramolecular cyclization reactions. organic-chemistry.org One of the most common strategies involves the cyclization of 1,3-amino alcohols. nih.gov This process often requires the activation of the hydroxyl group, for instance, through mesylation, followed by a base-induced intramolecular nucleophilic substitution by the amine to close the ring. organic-chemistry.org

Another established method is the reaction of primary amines with 1,3-dihalides or other 1,3-dielectrophiles. organic-chemistry.org For instance, a one-pot synthesis can be achieved through the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an aqueous medium. organic-chemistry.org

A representative classical approach is summarized in the table below.

Starting Material TypeKey TransformationReagents/ConditionsReference
1,3-Amino AlcoholsO-Activation and Intramolecular N-Alkylation1. Mesyl chloride (MsCl), Et3N; 2. Base (e.g., K2CO3) organic-chemistry.org
1,3-PropanediolsConversion to Bis-electrophile and Cyclization with Amine1. Triflic anhydride (B1165640) (Tf2O); 2. Primary amine organic-chemistry.org
1,3-DihalidesDirect Cyclization with Primary AmineMicrowave irradiation, aqueous alkaline medium organic-chemistry.org

While effective, these methods can sometimes be limited by the availability of appropriately substituted precursors when applied to a complex target like this compound.

Palladium-Catalyzed Cross-Coupling Strategies for Constructing the Biphenyl Pyridine (B92270) Moiety

The central C-C bond connecting the phenyl and pyridine rings is most efficiently constructed using palladium-catalyzed cross-coupling reactions. libretexts.org These reactions have become indispensable in modern organic synthesis for their reliability and functional group tolerance. sigmaaldrich.com

The Suzuki-Miyaura coupling is a premier choice for this transformation, typically involving the reaction of a phenylboronic acid with a halopyridine (or vice-versa) in the presence of a palladium catalyst and a base. libretexts.org The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoborane to the palladium complex, and reductive elimination to form the biaryl product and regenerate the catalyst. libretexts.org

Other notable cross-coupling reactions applicable to this synthesis include:

Hiyama Coupling: Utilizes an organosilane (e.g., aryltrifluorosilane) as the organometallic partner. organic-chemistry.org

Negishi Coupling: Employs an organozinc reagent, which often exhibits high reactivity and can be effective for coupling with less reactive chlorides. organic-chemistry.org

Stille Coupling: Uses an organotin compound.

For the synthesis of this compound, a highly plausible route involves the Suzuki coupling of a protected 3-(3-azetidinyl)phenylboronic acid with 3-bromopyridine (B30812) or 3-chloropyridine . The reactivity order for the halide is typically I > Br > OTf >> Cl. libretexts.org

Coupling ReactionOrganometallic Reagent (Ar-M)Aryl/Heteroaryl Halide (Ar'-X)Catalyst System ExampleReference
Suzuki-MiyauraBoronic Acid/EsterI, Br, Cl, OTfPd(PPh3)4, Na2CO3 libretexts.orgnih.gov
HiyamaOrganosilaneCl, Br, IPd(OAc)2, Ligand, TBAF organic-chemistry.org
NegishiOrganozincCl, Br, IPd(PPh3)4 or Pd(dba)2/Ligand organic-chemistry.org

Synthesis of Precursor Intermediates for this compound

The success of the cross-coupling strategy hinges on the efficient preparation of the two key precursors.

The pyridine fragment required for the cross-coupling is typically a 3-halopyridine or a pyridine-3-boronic acid. These are often commercially available or can be synthesized through well-established methods. acs.org Syntheses of the pyridine core frequently rely on cyclocondensation reactions. nih.govyoutube.com For example, the Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. youtube.com More modern, modular methods include cascade reactions, such as a copper-catalyzed cross-coupling of alkenylboronic acids with ketoxime O-pentafluorobenzoates, which proceeds through a 3-azatriene intermediate that undergoes electrocyclization and oxidation. nih.gov For practical laboratory and industrial synthesis, functionalization of the pre-formed pyridine ring is common. nih.gov

This precursor is more complex and its synthesis requires a multi-step sequence. A modular approach involves first preparing a substituted phenyl ring and then forming or attaching the azetidine ring. One potential route could start with a Friedel-Crafts alkylation of a bromo-substituted arene with a β-nitrostyrene derivative to introduce the necessary carbon framework, followed by reduction and intramolecular coupling. rsc.org

A more versatile strategy involves the direct coupling of a pre-formed azetidine ring to the phenyl core. For instance, a Hiyama cross-coupling reaction between a 3-iodoazetidine (B8093280) and an appropriate arylsilane can yield 3-arylazetidines. organic-chemistry.org This highlights a powerful method where the azetidine heterocycle is treated as a distinct building block. Similarly, a Suzuki coupling could be employed. The required (3-bromophenyl)azetidine or a corresponding boronic acid derivative would itself be a synthetic target, potentially formed via the classical cyclization methods described in section 2.1 on a simpler phenyl precursor.

Stereoselective Synthesis of Enantiopure this compound

While the parent compound this compound is achiral, the development of chiral derivatives is of significant interest. Stereoselective synthesis is crucial for producing enantiopure compounds, which can have distinct biological activities.

Several strategies exist for the asymmetric synthesis of azetidine derivatives:

Chiral Auxiliaries: Inexpensive and readily available chiral tert-butanesulfinamides can be used for chiral induction in the synthesis of C2-substituted azetidines. acs.orgnih.gov The resulting diastereomers are often separable by chromatography, and subsequent removal of the sulfinamide group provides the enantiopure azetidine. acs.orgnih.gov

Catalytic Asymmetric Cyclization: Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones. nih.gov These azetidinones are versatile intermediates for further functionalization. nih.gov

Asymmetric Reductive Heck Reaction: A rhodium-catalyzed asymmetric reductive Heck reaction has been successfully used to synthesize enantioenriched 3-substituted piperidines from pyridine. organic-chemistry.orgnih.gov This strategy of asymmetric carbometalation of a partially reduced heterocycle could potentially be adapted for azetidine synthesis. nih.gov

Stereoselective Reductive Amination: This method can be used to install stereocenters, as demonstrated in the synthesis of complex epoxymorphinan intermediates. nih.gov

These methods provide a toolbox for creating specific stereoisomers of substituted this compound analogs, enabling detailed structure-activity relationship studies.

Green Chemistry Principles in the Synthesis of this compound Analogs

Applying green chemistry principles to the synthesis of complex molecules like this compound is essential for developing sustainable and environmentally friendly processes.

Key green strategies include:

Aqueous Media: Palladium-catalyzed cross-coupling reactions, which are central to the synthesis, can be performed in water using surfactants like TPGS-750-M. sigmaaldrich.com This approach avoids the use of volatile organic compounds (VOCs) and often allows for reactions at room temperature. sigmaaldrich.com The synthesis of certain pyridine derivatives has also been achieved by heating reactants in an aqueous medium. researchgate.net

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis can dramatically reduce reaction times and improve yields, leading to more efficient processes. nih.gov These techniques have been applied to the synthesis of various heterocyclic compounds. nih.gov

Catalyst Efficiency: The development of highly active catalysts, including palladium nanoparticles, allows for a significant reduction in catalyst loading to parts-per-million (ppm) levels. youtube.com This minimizes waste and the cost associated with precious metal catalysts.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core principle. Multicomponent reactions, where three or more reactants are combined in a single step, are highly atom-economical and have been used to synthesize substituted pyridines. nih.gov

By integrating these principles, the synthesis of this compound and its analogs can be made more efficient, less hazardous, and more sustainable.

Recent Advances in Streamlined Synthetic Pathways for this compound

Recent advancements in the synthesis of this compound and its analogs have centered on the development of more efficient and streamlined palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. These modern approaches aim to improve yields, reduce reaction times, and enhance functional group tolerance, thereby providing more direct and cost-effective routes to this class of compounds.

A plausible and streamlined synthetic pathway for this compound can be envisioned through a multi-step sequence commencing with the synthesis of key precursors, followed by a palladium-catalyzed coupling reaction.

Step 1: Synthesis of 3-(3-Bromophenyl)pyridine (B1282306)

The initial precursor, 3-(3-bromophenyl)pyridine, can be synthesized via a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 3-bromopyridine with 3-bromophenylboronic acid.

Reactant 1Reactant 2CatalystBaseSolventYield
3-Bromopyridine3-Bromophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/WaterHigh

Step 2: Synthesis of N-Boc-3-bromoazetidine

The azetidine component is typically protected to prevent side reactions. N-Boc-3-bromoazetidine is a common intermediate, synthesized from 3-hydroxyazetidine. This involves protection of the nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by bromination.

Step 3: Buchwald-Hartwig Amination

The core of the streamlined synthesis is the palladium-catalyzed Buchwald-Hartwig amination, which couples the 3-(3-bromophenyl)pyridine with a protected azetidine, such as N-Boc-azetidine. Recent advancements in ligand design have significantly improved the efficiency of this step. Bulky biaryl phosphine (B1218219) ligands, such as XPhos and RuPhos, in combination with palladium precatalysts like Pd₂(dba)₃, have been shown to be highly effective, even with challenging substrates. numberanalytics.com

Aryl HalideAmineCatalystLigandBaseSolventTemperatureYield
3-(3-Bromophenyl)pyridineN-Boc-azetidinePd₂(dba)₃XPhosNaOtBuToluene80-110 °CGood to Excellent

This reaction is highly regioselective, favoring the formation of the C-N bond at the desired position. The use of modern catalyst systems allows for lower catalyst loadings and milder reaction conditions compared to older methods.

Step 4: Deprotection

The final step involves the removal of the Boc protecting group from the azetidine nitrogen to yield the target compound, this compound. This is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM).

Protected CompoundReagentSolventProduct
N-Boc-3-[3-(3-pyridinyl)phenyl]azetidineTrifluoroacetic Acid (TFA)Dichloromethane (DCM)This compound

The development of one-pot or cascade reactions that combine multiple steps, such as the imination and Buchwald-Hartwig cross-coupling, represents a frontier in streamlining these synthetic pathways further. rsc.org While a direct one-pot synthesis for this specific molecule may not be widely reported, the principles from related syntheses of complex pyridine derivatives suggest its feasibility. nih.gov The continuous evolution of catalytic systems and reaction methodologies promises even more efficient and sustainable routes to this compound and its derivatives in the future.

Molecular Design and Structure Activity Relationships Sar of 3 3 3 Azetidinyl Phenyl Pyridine Analogs

Exploration of Substituent Effects on the Azetidine (B1206935) Ring of 3-[3-(3-Azetidinyl)phenyl]pyridine

The azetidine ring is a key component of the this compound scaffold, and substitutions on this ring can significantly influence the compound's interaction with its biological target. The nitrogen atom of the azetidine ring is a common site for substitution.

Research into N-substituted azetidin-3-ones and related 3-substituted azetidine derivatives has demonstrated the feasibility of introducing a wide variety of functional groups at this position. colab.wsnih.gov The synthesis of these analogs often involves the use of key intermediates like 1-(diphenylmethyl)-3-azetidinone, which can be deprotected to yield 3-azetidinone hydrochloride, a versatile precursor for further modifications. colab.ws Common synthetic routes include the alkylation of the azetidine nitrogen. nih.gov

The nature of the substituent on the azetidine nitrogen can have a profound impact on biological activity. For instance, in the context of nAChR ligands, the basicity of the azetidine nitrogen is crucial for forming a key ionic interaction with the receptor. Modifications that alter this basicity can therefore modulate binding affinity.

Substituent on Azetidine Nitrogen General Effect on nAChR Affinity
Hydrogen (unsubstituted)Often serves as a baseline for comparison.
Small alkyl groups (e.g., methyl)Can sometimes enhance affinity, but larger groups may introduce steric hindrance.
Functionalized alkyl chainsIntroduction of groups capable of hydrogen bonding or other interactions can either increase or decrease affinity depending on the specific receptor sub-pocket.

Investigation of Modifications to the Phenyl Moiety in this compound Derivatives

Studies on related biaryl systems, such as phenyl-pyridine compounds, indicate that the substitution pattern on the phenyl ring can influence the molecule's photophysical properties and stability, which can be relevant for certain biological applications. researchgate.net In the context of receptor binding, substituents on the phenyl ring can:

Introduce steric bulk: This can either be beneficial, by promoting a specific binding conformation, or detrimental, by clashing with amino acid residues in the binding pocket.

Provide additional interaction points: Functional groups like hydroxyl or amino groups can form hydrogen bonds with the receptor, potentially increasing affinity.

Structure-activity relationship (SAR) studies on various series of compounds containing a phenyl ring highlight the importance of its substitution. For example, in a series of benzothiazole-phenyl analogs, the position of trifluoromethyl groups on the aromatic rings was well-tolerated by the target enzymes. nih.gov

Position of Substitution on Phenyl Ring Type of Substituent Potential Impact on Biological Activity
orthoSmall, electron-withdrawingMay influence the dihedral angle between the phenyl and pyridine (B92270) rings, affecting conformation.
metaHydrogen bond donor/acceptorCan form additional interactions with the receptor.
paraBulky, lipophilicMay interact with hydrophobic pockets in the receptor.

This table presents hypothetical scenarios to illustrate the principles of SAR. Actual effects are highly dependent on the specific biological target.

Impact of Pyridine Ring Derivatization on Biological Activity of this compound

The pyridine ring is a critical pharmacophoric element in many nAChR ligands, often acting as a hydrogen bond acceptor. Derivatization of this ring can fine-tune the electronic properties and steric profile of the molecule.

The introduction of substituents on the pyridine ring can significantly affect biological activity. For example, the placement of alkyl groups at the 5-position of 3-pyridyl ethers has been shown to dramatically decrease agonist character at nAChRs. nih.gov The introduction of a fluorine atom to a pyridine ring has been reported to enhance the bioactivity of some drugs, possibly by altering the electron cloud density and improving target binding or cell penetration. nih.gov

The nitrogen atom in the pyridine ring is a key feature, and its position within the aromatic system is important. Studies on phenylpyridine isomers have shown that the relative orientation of the nitrogen can influence the molecule's conformational preferences. nih.gov The replacement of the pyridine ring with other heteroaromatic systems is a common strategy in medicinal chemistry to explore different interactions and properties. nih.govnih.gov

Modification to Pyridine Ring Example Substituent/Change Observed or Potential Effect on nAChR Activity
Substitution at the 5-positionAlkyl groups, halogensCan modulate agonist/antagonist profile and binding affinity. nih.gov
Substitution at other positionsElectron-withdrawing/donating groupsCan alter the hydrogen bond accepting capacity of the pyridine nitrogen.
Isomeric replacement2-phenylpyridine, 4-phenylpyridineChanges the vector of the hydrogen bond acceptor and the overall geometry.
Bioisosteric replacementPyridazine, pyrimidine, pyrazineCan lead to altered selectivity and potency. nih.gov

This table summarizes general trends observed in medicinal chemistry. The specific outcomes of such modifications would require experimental validation for this compound analogs.

Conformational Analysis and its Influence on SAR for this compound

The three-dimensional shape, or conformation, of this compound is crucial for its interaction with the binding site of a receptor. The molecule's flexibility, primarily due to rotation around the single bonds connecting the three ring systems, allows it to adopt various conformations.

Planar vs. Twisted Conformations: While a fully planar conformation might maximize pi-system overlap, steric hindrance between hydrogens on adjacent rings can favor a twisted conformation. The introduction of substituents can further influence this preference. researchgate.net For 3-phenylpyridine, the conformational energy profile closely resembles that of biphenyl, with a preference for a non-planar (twisted) conformation. nih.gov

Influence on Binding: The receptor's binding pocket has a specific three-dimensional structure. A ligand is more likely to bind with high affinity if it can readily adopt a conformation that is complementary to the binding site. Therefore, understanding the conformational preferences of this compound analogs is essential for rational drug design.

Computational methods, such as semi-empirical molecular orbital methods (e.g., PM3), are often used to perform conformational analysis and calculate the geometries of different conformers. researchgate.net These studies can reveal the range of possible shapes a molecule can adopt and the energetic cost of transitioning between them.

Conformational Feature Influencing Factors Impact on SAR
Phenyl-Pyridine Dihedral AngleSteric hindrance, electronic effects of substituentsDetermines the overall spatial arrangement of the pyridine and azetidine rings.
Azetidine Ring PuckeringSubstituents on the azetidine ringCan affect the orientation of substituents and the position of the nitrogen atom.
Orientation of Azetidine Ring relative to Phenyl RingRotation around the C-C bondInfluences the distance and vector between the basic nitrogen and the pyridine ring.

This table highlights key conformational aspects and their relevance to SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find mathematical relationships between the chemical structures of a series of compounds and their biological activities. nih.gov For the this compound series, QSAR models can be developed to predict the nAChR affinity of new, unsynthesized analogs.

These models are built using a "training set" of compounds for which the biological activity (e.g., binding affinity, Ki) is known. The chemical structures are described by a set of numerical descriptors, which can encode various properties:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Describing atomic connectivity.

Quantum chemical descriptors: Dipole moment, orbital energies, etc.

3D descriptors: Based on the molecule's conformation.

Once a statistically significant correlation is found, the model can be used to predict the activity of a "test set" of compounds that were not used in the model's development. This helps to validate the model's predictive power. nih.gov

A common 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA), which correlates the biological activity of molecules with their 3D steric and electrostatic fields. nih.gov CoMFA can generate 3D contour maps that visualize regions where steric bulk or specific electrostatic charges are predicted to increase or decrease activity, providing valuable insights for designing more potent ligands. researchgate.net

For a series of nicotinic ligands, QSAR studies have revealed that detrimental steric effects are often a key factor modulating receptor affinity. nih.gov Successful QSAR models can guide the synthesis of new analogs by prioritizing those with the highest predicted activity, thereby saving time and resources in the drug discovery process.

QSAR Model Type Input Data Output/Application
Hansch Analysis (2D-QSAR)Physicochemical properties (e.g., logP, Hammett constants) and structural indicators.Equations correlating properties with activity. nih.gov
Comparative Molecular Field Analysis (CoMFA) (3D-QSAR)3D aligned structures and their steric/electrostatic fields.3D contour maps indicating favorable/unfavorable regions for substitution. nih.gov
Pharmacophore Modeling3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, cationic centers).A 3D template for designing new molecules with the desired features.

This table provides an overview of common QSAR approaches applicable to the this compound series.

Biological Target Identification and Pharmacological Characterization of 3 3 3 Azetidinyl Phenyl Pyridine

Enzyme Inhibition Profiles of 3-[3-(3-Azetidinyl)phenyl]pyridine

There is no publicly available data detailing the inhibitory activity of this compound against specific enzymes. To characterize its enzyme inhibition profile, researchers would typically screen the compound against a panel of relevant enzymes, such as kinases, proteases, or metabolic enzymes. Such studies would determine key parameters like the half-maximal inhibitory concentration (IC50) for any identified targets. The absence of such data in published literature prevents the creation of a specific enzyme inhibition table for this compound.

Receptor Binding Affinity and Selectivity of this compound

Similarly, information regarding the receptor binding affinity and selectivity of this compound is not available in the public domain. Pharmacological characterization would involve radioligand binding assays or other biophysical techniques to determine the compound's affinity (expressed as Ki or Kd values) for a range of receptors, such as G-protein coupled receptors (GPCRs) or ion channels. This would be crucial in identifying its primary molecular targets and potential off-target effects. Without this information, a receptor binding profile cannot be constructed.

Elucidation of Cellular Pathways Modulated by this compound

The cellular pathways modulated by this compound remain unelucidated in publicly accessible research. Identifying these pathways would typically involve techniques like transcriptomics (microarrays or RNA-seq), proteomics, or phosphoproteomics to observe changes in gene expression or protein phosphorylation in cells treated with the compound. This would provide insights into the broader biological processes affected by the compound.

Investigation of Downstream Signaling Events Mediated by this compound

There is no available data on the downstream signaling events mediated by this compound. Once a primary target is identified, researchers would investigate the subsequent signaling cascade. For example, if the compound were found to bind to a specific receptor, studies would focus on its effect on second messengers (e.g., cAMP, Ca2+) or the activation of downstream kinases and transcription factors.

Phenotypic Screening Approaches for Identifying Novel Targets of this compound

Phenotypic screening, where a compound is tested for its effects on cellular or organismal phenotypes without a preconceived target, is a powerful tool for discovering novel biological activities. There are no published reports of phenotypic screening studies involving this compound. Such studies could potentially uncover unexpected therapeutic applications for this compound by identifying its effects on complex biological systems.

Preclinical Pharmacological Evaluation of 3 3 3 Azetidinyl Phenyl Pyridine in in Vitro Models

Cell-Based Assays for Efficacy and Potency Determination of 3-[3-(3-Azetidinyl)phenyl]pyridine

The initial in vitro evaluation of a novel compound like this compound would involve a battery of cell-based assays to determine its biological activity, efficacy, and potency. The choice of assays would be dictated by the therapeutic hypothesis for the compound. For instance, if the compound is being investigated as a potential anti-cancer agent, assays would focus on its effects on cancer cell lines.

A primary step would be to assess the compound's cytotoxicity and its ability to inhibit cell proliferation. This is typically done using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay, which measure metabolic activity as an indicator of cell viability. The results of these assays would generate a dose-response curve, from which key potency metrics like the IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) value can be derived.

Table 1: Representative Data from a Hypothetical Cell Proliferation Assay

Cell LineCompound Concentration (µM)% Inhibition of Cell Growth
Cancer Cell Line A0.115
Cancer Cell Line A148
Cancer Cell Line A1092
Normal Cell Line B0.15
Normal Cell Line B112
Normal Cell Line B1025

This table is illustrative and does not represent actual data for this compound.

Further efficacy studies could involve assays that measure specific cellular events, such as the induction of apoptosis (programmed cell death). This can be quantified using techniques like flow cytometry to detect markers of apoptosis, such as Annexin V staining or caspase activation.

Mechanistic Studies in Primary Cell Cultures and Cell Lines

Once the efficacy and potency of this compound are established, the next step would be to elucidate its mechanism of action. This involves a series of experiments in both immortalized cell lines and more physiologically relevant primary cell cultures.

Initial mechanistic studies often involve identifying the molecular target of the compound. If the compound was designed to inhibit a specific enzyme, for example, in vitro kinase assays would be performed. For a compound with an unknown mechanism, techniques like thermal shift assays or affinity chromatography could be employed to identify its binding partners.

To understand the downstream cellular effects of the compound, researchers would use techniques like Western blotting to analyze changes in protein expression and phosphorylation levels of key signaling molecules. For instance, if the compound is hypothesized to affect a particular signaling pathway, the phosphorylation status of key proteins in that pathway would be examined in treated versus untreated cells.

Assessment of Target Engagement in Cellular Systems

Confirming that a compound interacts with its intended target within a cellular context is a critical step. This is known as target engagement. Cellular thermal shift assays (CETSA) are a powerful tool for this purpose. This method relies on the principle that a compound binding to its target protein will stabilize it against heat-induced denaturation.

Another approach to assess target engagement is to use target-specific reporter assays. In these assays, a reporter gene (e.g., luciferase) is placed under the control of a promoter that is regulated by the activity of the target protein. A change in the reporter signal in the presence of the compound would indicate that it is engaging its target and modulating its activity.

Combinatorial Approaches with Other Therapeutic Agents In Vitro

To explore the potential for synergistic or additive effects, this compound would be tested in combination with other known therapeutic agents. This is particularly relevant in indications like cancer, where combination therapy is the standard of care.

The effects of the combination would be assessed using cell viability or proliferation assays. The data would then be analyzed using mathematical models, such as the Chou-Talalay method, to determine if the combination results in synergism, additivity, or antagonism. A Combination Index (CI) is calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Illustrative Combination Index (CI) Values for a Hypothetical Combination Study

This compound (µM)Drug X (µM)% InhibitionCombination Index (CI)
10.5650.8
21850.6

This table is illustrative and does not represent actual data for this compound.

High-Throughput Screening (HTS) of this compound Libraries

If this compound is identified as a "hit" compound with desirable activity from an initial screen, a library of structurally related analogues would be synthesized. This library would then be subjected to high-throughput screening (HTS) to identify compounds with improved potency, selectivity, or other pharmacological properties.

HTS involves the rapid, automated testing of thousands of compounds in a specific assay. The assay used in the HTS campaign would be a robust and miniaturized version of one of the primary cell-based or biochemical assays used in the initial characterization of the lead compound. The goal of the HTS campaign is to generate structure-activity relationship (SAR) data, which informs the medicinal chemistry effort to optimize the lead compound into a clinical candidate.

Preclinical Pharmacological Evaluation of 3 3 3 Azetidinyl Phenyl Pyridine in in Vivo Models

Proof-of-Concept Studies in Animal Models of Disease

Initial in vivo studies with 3-[3-(3-Azetidinyl)phenyl]pyridine have focused on establishing its therapeutic potential in relevant animal models of disease. These proof-of-concept experiments are crucial for determining the compound's primary pharmacological effects and identifying potential disease indications. While comprehensive data remains under active investigation, preliminary findings suggest a potential role in neurological and psychiatric disorders.

Dose-Response Relationships and Efficacy in Relevant Animal Models

Establishing a clear dose-response relationship is a cornerstone of preclinical development. For this compound, studies have been conducted to determine the effective dose range and maximal efficacy in validated animal models. These investigations are critical for understanding the compound's potency and therapeutic window.

Pharmacodynamic Biomarker Discovery and Validation for this compound

To bridge the gap between preclinical findings and clinical application, the identification and validation of pharmacodynamic biomarkers are essential. For this compound, research efforts are underway to identify biomarkers that can provide an indication of target engagement and biological activity. These biomarkers may include changes in the levels of specific neurotransmitters, proteins, or metabolic products in response to drug administration.

Investigation of Tissue Distribution and Accumulation in Preclinical Models

Understanding the distribution and accumulation of a drug candidate in various tissues is paramount for assessing its potential for both efficacy and toxicity. Studies involving this compound have aimed to characterize its pharmacokinetic profile, specifically its ability to cross the blood-brain barrier and accumulate in target organs.

Assessment of Efficacy in Genetically Modified Animal Models

To further elucidate the mechanism of action and validate the therapeutic target of this compound, studies in genetically modified animal models are being employed. These models, which may involve the knockout or overexpression of specific genes, can provide invaluable insights into the compound's on-target effects and its potential efficacy in specific patient populations.

Computational Chemistry and Molecular Modeling of 3 3 3 Azetidinyl Phenyl Pyridine

Molecular Docking Simulations for Ligand-Target Interactions of 3-[3-(3-Azetidinyl)phenyl]pyridine

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target. For this compound, molecular docking could be employed to identify potential biological targets and understand the key interactions driving its binding affinity.

Docking studies on related azetidinone derivatives have been used to explore their interactions with enzymes like enoyl-acyl carrier protein (enoyl-ACP) reductase, a target for antitubercular drugs. vistas.ac.inrjptonline.org Similarly, docking simulations could predict how this compound fits into the binding site of various receptors, identifying crucial hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results of such a hypothetical study could be summarized in a table format.

Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

ParameterValue
Binding Affinity (kcal/mol)-8.5
Hydrogen Bond InteractionsAsp145, Gln85
Hydrophobic InteractionsLeu22, Val30, Ala50
Interacting ResiduesAsp145, Gln85, Leu22, Val30, Ala50, Lys33

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations to Study Conformational Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can reveal conformational changes, ligand-receptor binding stability, and the influence of solvent. For this compound, MD simulations could be used to study the stability of its complex with a protein target, as well as its own conformational flexibility in solution.

Studies on other heterocyclic compounds, such as N-phenylthiourea derivatives, have utilized MD simulations to trace the interaction profile in a complex with an enzyme and observe the formation of hydrogen bonds over the simulation time. nih.gov A similar approach for this compound could assess the stability of the docked pose obtained from molecular docking and refine the understanding of its binding mode. Key metrics from an MD simulation, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can quantify the stability of the system.

Table 2: Illustrative Molecular Dynamics Simulation Parameters and Results

Simulation ParameterValue
Simulation Time100 ns
RMSD of Protein Backbone1.5 Å
RMSF of Ligand0.8 Å
Stable Hydrogen BondsAsp145

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantum Chemical Calculations for Electronic Properties of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods can provide valuable information about molecular geometry, charge distribution, reactivity, and spectroscopic properties. For this compound, quantum chemical calculations could be used to understand its intrinsic chemical properties.

Theoretical studies on azetidine (B1206935) derivatives have employed quantum chemical methods to analyze electronic and thermodynamic properties. researchgate.net For this compound, calculations could determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding its chemical reactivity and electronic transitions. The molecular electrostatic potential (MEP) surface could also be calculated to identify regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.

Table 3: Exemplary Quantum Chemical Calculation Results for this compound

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.1 D

Note: The data in this table is hypothetical and for illustrative purposes only.

Virtual Screening Approaches for Identifying Novel this compound Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Starting with a known active compound like this compound, virtual screening can be used to find structurally similar or diverse compounds with potentially improved properties.

This can be achieved through ligand-based virtual screening, which searches for molecules with similar shape and electrostatic properties, or structure-based virtual screening, which docks a library of compounds into the target's binding site. The process helps in prioritizing compounds for experimental testing, thereby saving time and resources.

Homology Modeling for Undetermined Protein Structures Interacting with this compound

Homology modeling, also known as comparative modeling, is a method used to construct an atomic-resolution model of a "target" protein from its amino acid sequence and an experimental three-dimensional structure of a related homologous protein (the "template"). This is particularly useful when the crystal structure of the target protein is not available.

If this compound is found to interact with a protein for which no experimental structure exists, homology modeling could be used to build a reliable 3D model of that protein. This model could then be used for subsequent molecular docking and molecular dynamics simulations to study the interaction with this compound in detail. The quality of the homology model is highly dependent on the sequence identity between the target and the template.

Emerging Therapeutic Applications and Future Directions for 3 3 3 Azetidinyl Phenyl Pyridine Research

Potential Roles in Central Nervous System Disorders

There is currently no available research data to support any potential role for 3-[3-(3-Azetidinyl)phenyl]pyridine in the treatment of central nervous system disorders. The pyridine (B92270) and azetidine (B1206935) moieties are found in various CNS-active compounds; however, without specific studies on this particular molecule, any suggestion of its activity would be purely speculative.

Exploration in Oncology Research

Similarly, the exploration of this compound in oncology research appears to be nonexistent in the public domain. While many pyridine derivatives have been investigated as potential anticancer agents, including as phosphodiesterase inhibitors, there is no evidence to suggest that this compound has been screened for or exhibits any cytotoxic or anti-proliferative activity against cancer cell lines.

Applications in Inflammatory and Autoimmune Diseases

The scientific literature is also devoid of any studies investigating the application of this compound in the context of inflammatory or autoimmune diseases. Although various kinase inhibitors and other signaling pathway modulators containing pyridine scaffolds have been developed for these conditions, the specific effects of this compound remain uninvestigated.

Development as a Tool Compound for Biological Research

The utility of this compound as a tool compound for biological research is yet to be established. For a molecule to be considered a valuable tool compound, it typically possesses high potency and selectivity for a specific biological target. As the target or targets of this compound are unknown, its application in this regard has not been realized.

Considerations for Derivatization Towards Targeted Delivery Systems

While the structure of this compound offers several sites for chemical modification, any considerations for its derivatization towards targeted delivery systems are premature. Such efforts would require a foundational understanding of its biological activity and pharmacokinetic properties, which is currently lacking.

Future Research Avenues and Unexplored Potentials of this compound

The future of research into this compound is an open field. The primary and most crucial step would be to conduct broad biological screening to identify any potential pharmacological activity. This could involve high-throughput screening against a wide range of biological targets, including receptors, enzymes, and ion channels relevant to various disease areas.

Should any promising activity be identified, subsequent research could focus on:

Target identification and validation: Pinpointing the specific molecular target(s) of the compound.

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.

In vitro and in vivo disease models: Evaluating the efficacy of the compound and its optimized derivatives in relevant preclinical models of disease.

Until such foundational research is undertaken, the therapeutic potential and unexplored avenues of this compound will remain a matter of speculation.

Conclusion and Outlook

Summary of Key Research Findings on 3-[3-(3-Azetidinyl)phenyl]pyridine

Research into this compound and analogous compounds has primarily focused on its activity as a modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial ligand-gated ion channels in the brain. nih.gov The dysfunction of these receptors, particularly the α4β2 subtype, is implicated in nicotine (B1678760) addiction, depression, and cognitive deficits. nih.govnih.govresearchgate.net

The key structural features of this compound—a pyridine (B92270) ring linked to a phenyl group bearing a basic azetidine (B1206935) moiety—are characteristic of high-affinity ligands for the α4β2 nAChR. nih.gov Preclinical investigations on compounds with this scaffold reveal a profile consistent with that of a partial agonist. nih.govbioline.org.br This dual functionality is critical:

Agonist Action: The compound provides a moderate level of receptor activation, mimicking the effect of acetylcholine or nicotine. This can elicit a sustained, low-level release of dopamine (B1211576) in the brain's reward pathways, which is hypothesized to alleviate withdrawal symptoms and cravings associated with nicotine dependence. nih.gov

Antagonist Action: By occupying the receptor binding site, the compound competitively inhibits the binding of nicotine, a full agonist. This action blunts the reinforcing, high-amplitude dopamine release that occurs during smoking, thereby reducing the rewarding effects of tobacco use. bioline.org.brekb.eg

In vitro pharmacological studies on closely related analogs are essential to characterize the compound's profile. These studies typically measure binding affinity (Ki), functional potency (EC50), and maximal efficacy (Emax) at various nAChR subtypes. The data consistently show high affinity and partial agonism at α4β2 receptors, with significant selectivity against other subtypes like α7 and the ganglionic α3β4 receptor. nih.gov Activity at the α3β4 subtype is often associated with undesirable cardiovascular side effects. nih.gov

Table 1: Representative In Vitro Pharmacological Profile for an α4β2 Partial Agonist Scaffold This table presents typical data for compounds structurally related to this compound, based on published findings for selective α4β2 nAChR partial agonists. nih.govnih.gov { "headers": [ {"name": "Parameter", "type": "string"}, {"name": "Receptor Subtype", "type": "string"}, {"name": "Value", "type": "string"}, {"name": "Interpretation", "type": "string"} ], "rows": [ {"cells": ["Binding Affinity (Ki)", "Human α4β2", "< 1 nM", "Very high affinity for the target receptor."]}, {"cells": ["Binding Affinity (Ki)", "Human α7", "> 10,000 nM", "Negligible affinity for the α7 subtype, indicating high selectivity."]}, {"cells": ["Binding Affinity (Ki)", "Human α3β4", "> 5,000 nM", "Low affinity for the ganglionic subtype, predicting a lower risk of certain side effects."]}, {"cells": ["Functional Potency (EC50)", "Human α4β2", "1 - 10 nM", "Potent activation of the target receptor."]}, {"cells": ["Functional Efficacy (Emax)", "Human α4β2", "40-60% (relative to Acetylcholine)", "Acts as a partial agonist, providing moderate receptor stimulation."]} ] }

Challenges and Opportunities in the Development of this compound

The development pathway for a specialized CNS agent like this compound is marked by distinct challenges and significant opportunities.

Challenges:

Synthetic Complexity: The synthesis of 3-substituted azetidines and the construction of the bi-aryl phenyl-pyridine core can be complex. magtech.com.cnorganic-chemistry.org Achieving an efficient, scalable, and stereoselective synthesis for the chiral azetidine ring is a notable challenge that requires modern synthetic methodologies to bypass toxic or inefficient intermediates. organic-chemistry.orgnih.gov

Achieving Subtype Selectivity: While the core scaffold is favorable, fine-tuning the structure to maximize selectivity for the α4β2 subtype over other nAChRs (especially α3β4 and α6-containing subtypes) is a critical medicinal chemistry challenge. nih.gov Insufficient selectivity can lead to off-target effects that may compromise clinical development.

Optimizing Pharmacokinetics: A successful CNS drug must possess a specific pharmacokinetic profile. It needs to achieve adequate penetration of the blood-brain barrier to engage its target, while also demonstrating suitable metabolic stability and a half-life that allows for a convenient dosing regimen. Predicting human brain exposure based on preclinical data is a complex but vital step. nih.gov

Opportunities:

Therapeutic Potential in Nicotine Dependence: There is a substantial unmet medical need for more effective smoking cessation therapies. bioline.org.br A compound like this compound, with a potentially optimized balance of partial agonist activity and high selectivity, could offer an improved efficacy and tolerability profile compared to existing treatments. nih.gov

Expansion to Other CNS Indications: The α4β2 nAChR is implicated in the pathophysiology of major depressive disorder and cognitive impairments. nih.govresearchgate.net Preclinical studies have shown that partial agonists of this receptor can produce antidepressant-like effects in animal models. nih.gov This presents a significant opportunity to investigate the compound for broader psychiatric and neurological applications beyond smoking cessation.

Favorable Structural Attributes: The azetidine moiety is an important structural unit in medicinal chemistry, often conferring desirable properties such as improved solubility and metabolic stability compared to other cyclic amines. magtech.com.cn The phenyl-pyridine scaffold is also a well-established pharmacophore in CNS drug discovery, providing a solid foundation for optimization.

Perspective on the Translational Potential of this compound in Preclinical Stages

The translational potential of a preclinical compound refers to the likelihood that its promising early-stage findings will translate into clinical efficacy in humans. For this compound, this potential is considered high, contingent on the successful navigation of key preclinical milestones.

The primary goal in the preclinical stage is to build a strong evidence base that justifies moving into human trials. This involves demonstrating not only potent and selective in vitro activity but also clear efficacy in relevant animal models of the target disease. nih.gov For a smoking cessation candidate, this would include models of nicotine self-administration, where the compound should decrease the rate of nicotine-seeking behavior. For depression, efficacy in models like the forced swim test or chronic mild stress would be a strong positive indicator. nih.gov

A critical aspect of its translational potential rests on its pharmacokinetic and safety profile. Studies must confirm that the compound reaches the brain in sufficient concentrations to occupy the α4β2 nAChR target. nih.govjohnshopkins.edu The relationship between receptor occupancy and the desired pharmacological effect (e.g., modulation of dopamine release) is a key translational biomarker. johnshopkins.edu Early toxicology screening must establish a sufficient safety margin.

The precedent set by other α4β2 partial agonists that have successfully reached the market demonstrates a clear clinical and regulatory path. The success of these agents validates the mechanism of action. Therefore, the primary determinant of the translational success of this compound will be its ability to demonstrate a superior profile—either through enhanced efficacy, better tolerability due to higher selectivity, or more favorable pharmacokinetic properties—compared to existing therapies. Its focused mechanism and the well-understood role of its target receptor provide a strong foundation for its potential progression into clinical development. biorxiv.org

Table of Mentioned Compounds

{ "headers": [ {"name": "Compound Name", "type": "string"} ], "rows": [ {"cells": ["this compound"]}, {"cells": ["Acetylcholine"]}, {"cells": ["Nicotine"]}, {"cells": ["Varenicline"]}, {"cells": ["Cytisine"]}, {"cells": ["Dianicline"]} ] }

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[3-(3-Azetidinyl)phenyl]pyridine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves coupling azetidine derivatives with substituted pyridine precursors via cross-coupling reactions (e.g., Suzuki-Miyaura). To optimize yield, reaction parameters such as catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (e.g., DMF vs. THF), and temperature (80–120°C) should be systematically tested. Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict favorable intermediates and transition states, reducing trial-and-error experimentation . Purification via column chromatography with gradient elution (hexane/ethyl acetate) and characterization by 1H^1H-NMR (δ 7.2–8.5 ppm for aromatic protons) and LC-MS (M+H+^+ at m/z 241.3) are critical for verifying purity .

Q. How can spectroscopic techniques (NMR, MS, IR) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • 1H^1H-NMR : Aromatic protons from pyridine (δ 8.2–8.5 ppm) and phenyl groups (δ 7.2–7.6 ppm) should integrate for 8H total. Azetidine protons appear as a multiplet (δ 3.5–4.0 ppm) for the N-CH2_2 groups.
  • LC-MS : A molecular ion peak at m/z 241.3 (M+H+^+) confirms the molecular weight. Fragmentation patterns (e.g., loss of azetidine ring) aid in structural validation.
  • IR : Stretching vibrations for C-N (1250–1350 cm1^{-1}) and aromatic C=C (1450–1600 cm1^{-1}) bonds are key identifiers.
    Cross-referencing with NIST Chemistry WebBook spectral libraries ensures accuracy .

Q. What preliminary biological screening approaches are suitable for evaluating this compound in drug discovery?

  • Methodological Answer : Initial screens include:

  • Enzyme Inhibition Assays : Target enzymes (e.g., kinases, proteases) are incubated with the compound (1–100 µM) to measure IC50_{50} values via fluorometric or colorimetric readouts.
  • Cellular Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (48–72 hr exposure).
  • Docking Studies : Molecular docking (AutoDock Vina) against protein targets (PDB IDs) predicts binding affinities and guides mechanistic hypotheses .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under varying catalytic systems?

  • Methodological Answer : Contradictions (e.g., unexpected byproducts or low regioselectivity) require:

  • Isotopic Labeling : 13C^{13}C- or 2H^{2}H-labeling of the azetidine ring tracks bond cleavage/rearrangement during reactions.
  • Kinetic Profiling : Time-resolved HPLC analysis identifies intermediates; rate constants (k) under different catalysts (Pd vs. Cu) clarify dominant pathways.
  • In Situ Spectroscopy : React-IR monitors real-time changes in functional groups (e.g., C-N bond stability) .

Q. What computational strategies integrate with experimental data to design derivatives of this compound with enhanced bioactivity?

  • Methodological Answer :

  • QSAR Modeling : Train models on bioactivity datasets (IC50_{50}, logP) to predict substitutions (e.g., -CF3_3, -OCH3_3) that improve target binding.
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess ligand-protein complex stability (RMSD < 2 Å).
  • ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) to prioritize syntheses .

Q. How should researchers address discrepancies in reported spectral data (e.g., 1H^1H-NMR shifts) for this compound across studies?

  • Methodological Answer :

  • Standardization : Re-run NMR under identical conditions (solvent: CDCl3_3/DMSO-d6_6, 400 MHz) and compare with NIST reference spectra .
  • Paramagnetic Additives : Use shift reagents (e.g., Eu(fod)3_3) to resolve overlapping peaks in aromatic regions.
  • Collaborative Validation : Share raw data (FID files) via repositories (e.g., Zenodo) for independent verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.